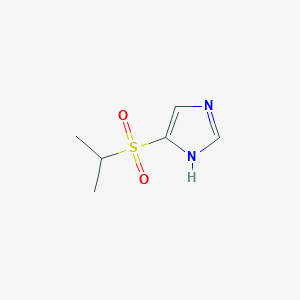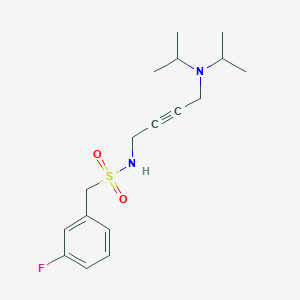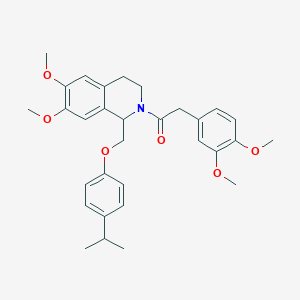![molecular formula C15H18INO2 B2382120 (4-Yodofenil)(1-oxa-4-azaspiro[4.5]dec-4-il)metanona CAS No. 861209-88-3](/img/structure/B2382120.png)
(4-Yodofenil)(1-oxa-4-azaspiro[4.5]dec-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of an iodine atom on the phenyl ring and the spiro linkage involving an oxa-azaspiro moiety makes this compound particularly interesting for various chemical and biological applications .
Aplicaciones Científicas De Investigación
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential antitumor activities against various cancer cell lines.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone typically involves the reaction of 4-iodophenyl derivatives with spiro intermediates. One common method includes the use of oxidants such as PhI(OAc)2 (iodobenzene diacetate) which has shown better activity compared to bis(trifluoroacetoxy)iodobenzene (PIFA) in the reaction . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Mecanismo De Acción
The mechanism of action of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone involves its interaction with specific molecular targets. The presence of the iodine atom and the spiro structure allows it to interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting cellular processes in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a bromine atom instead of iodine.
(4-Chlorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The uniqueness of (4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher reactivity make this compound particularly interesting for further research and applications.
Propiedades
IUPAC Name |
(4-iodophenyl)-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c16-13-6-4-12(5-7-13)14(18)17-10-11-19-15(17)8-2-1-3-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLYAUWHDIGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)
![(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2382039.png)

![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)




![2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2382056.png)

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)

